molecular formula C6H3ClFNO B1302172 2-Fluoro-6-pyridinecarbonyl chloride CAS No. 64197-03-1

2-Fluoro-6-pyridinecarbonyl chloride

Cat. No. B1302172
CAS RN: 64197-03-1
M. Wt: 159.54 g/mol
InChI Key: AVYDMRAXLHLEJG-UHFFFAOYSA-N
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Description

The compound 2-Fluoro-6-pyridinecarbonyl chloride is not directly mentioned in the provided papers. However, the papers discuss various fluoro-substituted pyridine derivatives and their synthesis, which can offer insights into the chemical behavior and properties of related compounds. For instance, the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid involves a regioselective chlorination step, which could be relevant to understanding the reactivity of the 2-fluoro position on a pyridine ring .

Synthesis Analysis

The synthesis of fluoro-substituted pyridine derivatives is a topic of interest in several papers. For example, the practical synthesis of a pharmaceutical intermediate involving a palladium-catalyzed cyanation/reduction sequence and a selective monodechlorination step is described . Another paper reports the preparation of a reagent, 2-(trifluoromethylsulfonyloxy)pyridine (TFOP), which is used for ketone synthesis from carboxylic acids and aromatic hydrocarbons . These methods highlight the reactivity of fluoro-substituted pyridines and their utility in complex organic syntheses.

Molecular Structure Analysis

The molecular structure of fluoro-substituted pyridine derivatives is crucial for their reactivity and potential applications. For instance, the tris(2-fluoro-6-pyridylmethyl)amine ligand (F3TPA) is synthesized and its complexation to FeCl2 leads to a high-spin complex with a trigonal bipyramidal iron center . The presence of fluorine substituents provides steric hindrance, influencing the coordination mode and geometry of the complex.

Chemical Reactions Analysis

The reactivity of fluoro-substituted pyridines in chemical reactions is diverse. The F3TPAFe(II)Cl2 complex reacts instantaneously with molecular dioxygen, leading to dinuclear species . This demonstrates the potential of fluoro-substituted pyridines in oxidation reactions. Additionally, the synthesis of radiotracers for studying nicotinic acetylcholine receptors involves nucleophilic aromatic substitution with fluorine-18, showcasing the role of fluoro-substituted pyridines in radiolabeling .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-substituted pyridines are influenced by the presence of the fluorine atom. For example, the synthesis and structure of a novel fluorescent sensor based on a dithiazolopyridine derivative indicate that the introduction of fluorine atoms can affect the photophysical characteristics and recognition properties of the compound . The electronic effects of fluorine are also evident in the synthesis of imidazo[1,2-a]pyridine derivatives, where the fluorine atom plays a role in the ring closure and subsequent reactions .

Safety And Hazards

This compound is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

6-fluoropyridine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO/c7-6(10)4-2-1-3-5(8)9-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYDMRAXLHLEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374662
Record name 2-Fluoro-6-pyridinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-pyridinecarbonyl chloride

CAS RN

64197-03-1
Record name 2-Fluoro-6-pyridinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 64197-03-1
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